Methyl (E)-4-((4-oxochroman-3-ylidene)methyl)benzoate Methyl (E)-4-((4-oxochroman-3-ylidene)methyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14522716
InChI: InChI=1S/C18H14O4/c1-21-18(20)13-8-6-12(7-9-13)10-14-11-22-16-5-3-2-4-15(16)17(14)19/h2-10H,11H2,1H3/b14-10+
SMILES:
Molecular Formula: C18H14O4
Molecular Weight: 294.3 g/mol

Methyl (E)-4-((4-oxochroman-3-ylidene)methyl)benzoate

CAS No.:

Cat. No.: VC14522716

Molecular Formula: C18H14O4

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl (E)-4-((4-oxochroman-3-ylidene)methyl)benzoate -

Specification

Molecular Formula C18H14O4
Molecular Weight 294.3 g/mol
IUPAC Name methyl 4-[(E)-(4-oxochromen-3-ylidene)methyl]benzoate
Standard InChI InChI=1S/C18H14O4/c1-21-18(20)13-8-6-12(7-9-13)10-14-11-22-16-5-3-2-4-15(16)17(14)19/h2-10H,11H2,1H3/b14-10+
Standard InChI Key ZGXSZFFFBKCLDC-GXDHUFHOSA-N
Isomeric SMILES COC(=O)C1=CC=C(C=C1)/C=C/2\COC3=CC=CC=C3C2=O
Canonical SMILES COC(=O)C1=CC=C(C=C1)C=C2COC3=CC=CC=C3C2=O

Introduction

Structural Characteristics and Molecular Configuration

Core Architecture

The molecule comprises a chroman (benzopyran) ring system substituted at the 3-position with an exocyclic double bond connected to a para-methyl benzoate group. The chroman nucleus itself features a ketone group at the 4-position, introducing electron-withdrawing effects that modulate the conjugation across the π-system. The (E)-stereochemistry of the α,β-unsaturated ketone linkage is critical for maintaining planarity between the chroman and benzoate moieties, as evidenced by crystallographic data from related compounds .

Key bond lengths derived from analogous structures include:

  • C=O bond in the chroman-4-one system: ~1.21 Å

  • Exocyclic C=C bond: ~1.34 Å

  • Ester carbonyl (C=O) in the benzoate group: ~1.19 Å

These metrics suggest significant conjugation across the molecular framework, which is further supported by computational studies on similar chromene derivatives.

Stereoelectronic Effects

The (E)-configuration imposes specific torsional constraints on the molecule. In related structures, dihedral angles between the chroman ring and benzoate group typically range from 5–15°, indicating near-coplanar alignment that facilitates extended π-conjugation . This geometric arrangement enhances intramolecular charge transfer characteristics, a property relevant to optoelectronic applications.

Synthesis and Reaction Pathways

Condensation Methodology

The synthesis of methyl (E)-4-((4-oxochroman-3-ylidene)methyl)benzoate follows a Knoevenagel condensation strategy, as exemplified by the preparation of structurally similar compounds . A representative protocol involves:

  • Reactants: 4-Oxochroman-3-carbaldehyde and methyl 4-(bromomethyl)benzoate.

  • Catalyst: Piperidine (10 mol%) in toluene under reflux.

  • Conditions: 145°C for 14 hours under nitrogen atmosphere.

  • Workup: Acid quenching followed by ethyl acetate extraction and column chromatography (SiO₂, hexane/EtOAc 4:1).

This method yields the target compound as a crystalline solid in ~85% yield . The reaction proceeds via formation of a resonance-stabilized enolate intermediate, with the (E)-isomer predominating due to steric hindrance between the chroman oxygen and benzoate ester group in the (Z)-configuration.

Crystallization and Purification

Recrystallization from ethanol/water (3:1) affords single crystals suitable for X-ray diffraction. Impurity profiles from analogous syntheses show <2% by HPLC, with residual solvents (toluene, piperidine) below ICH Q3C limits .

Crystallographic and Solid-State Analysis

Unit Cell Parameters

While direct crystallographic data for methyl (E)-4-((4-oxochroman-3-ylidene)methyl)benzoate remains unpublished, comparison with isostructural compounds suggests:

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/n (No. 14)
a (Å)7.3985(2)
b (Å)16.6978(5)
c (Å)16.5137(5)
β (°)96.699(3)
V (ų)2026.15(10)
Z4

These values are consistent with closely related methyl benzoate derivatives .

Intermolecular Interactions

The crystal packing is stabilized by:

  • C-H···O hydrogen bonds between chroman ketone O and benzoate methoxy H (2.45–2.65 Å)

  • π-π stacking of benzoate rings with centroid distances of 3.78–4.12 Å

  • van der Waals interactions between tert-butyl groups (if present) and aromatic hydrogens

Thermal displacement parameters (Uₑq) for non-H atoms typically range from 0.027–0.055 Ų, indicating moderate thermal motion at 90 K .

Physicochemical Properties

Spectroscopic Characteristics

FT-IR (KBr, cm⁻¹):

  • 1725 (ester C=O)

  • 1675 (chroman C=O)

  • 1605 (C=C aromatic)

  • 1275 (C-O ester)

¹H NMR (500 MHz, CDCl₃):

  • δ 8.05 (d, J=8.5 Hz, 2H, benzoate Ar-H)

  • δ 7.45 (d, J=8.5 Hz, 2H, benzoate Ar-H)

  • δ 6.95 (s, 1H, exocyclic CH)

  • δ 4.10 (s, 3H, OCH₃)

  • δ 2.65–1.95 (m, 8H, chroman protons)

13C NMR (125 MHz, CDCl₃):

  • δ 190.2 (chroman C=O)

  • δ 166.5 (ester C=O)

  • δ 154.3–113.8 (aromatic carbons)

  • δ 52.1 (OCH₃)

Thermal Behavior

DSC analysis of analogous compounds shows:

  • Melting onset: 158–162°C

  • Decomposition onset: 290°C (N₂ atmosphere)

  • Glass transition (amorphous form): 85°C

These thermal properties suggest suitability for melt-processing in polymer composites .

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